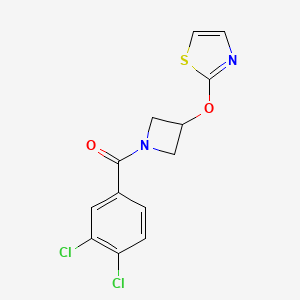
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is an organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry, biology, and industrial processes. This compound integrates a thiazole ring with an azetidine core, making it a subject of interest for researchers exploring novel chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves a multi-step process:
Formation of the Thiazole Ring: : The thiazole moiety is usually synthesized via the Hantzsch thiazole synthesis, involving the condensation of a 2-aminothiazole with an appropriate alpha-haloketone.
Attachment of the Azetidine Ring: : The azetidine ring can be attached through a nucleophilic substitution reaction where a 3-(thiazol-2-yloxy) group reacts with an azetidin-1-yl halide under basic conditions to yield the desired product.
Final Coupling Step: : The final step involves coupling the (3,4-Dichlorophenyl)methanone with the intermediate formed in the previous step, using standard amide bond formation techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may employ streamlined versions of the laboratory methods, optimizing reaction conditions for scalability, such as:
Utilizing flow chemistry to enhance reaction efficiency and yield.
Employing continuous stirred-tank reactors (CSTR) for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation reactions, potentially at the thiazole ring or the azetidine moiety, using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may be employed to modify the ketone group, converting it to an alcohol using reagents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially in the presence of activating groups.
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Chlorine, bromine, electrophilic reagents.
Oxidation Products: : Hydroxylated derivatives of the compound.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Halogenated derivatives at the phenyl ring.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has significant applications in several domains:
Chemistry: : It serves as a model compound for studying azetidine and thiazole chemistry, including reaction mechanisms and synthetic applications.
Biology: : The compound is explored for its biological activities, such as potential antimicrobial or antitumor properties, due to the bioactivity of the thiazole ring.
Medicine: : Its structure is investigated for the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: : The compound may find use in the development of new materials or as intermediates in the synthesis of complex organic molecules.
Mécanisme D'action
Molecular Targets and Pathways Involved:
Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, leveraging the reactivity of its azetidine and thiazole moieties.
Receptor Modulation: : It may act as a modulator of biological receptors, potentially interfering with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone
Highlighting Uniqueness: Compared to its analogs, (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone offers a unique combination of structural features, particularly the azetidine ring, which confers distinct reactivity and biological activity profiles.
That’s the roundup! Think of any research questions for me?
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-10-2-1-8(5-11(10)15)12(18)17-6-9(7-17)19-13-16-3-4-20-13/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJHCLGCECWKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














